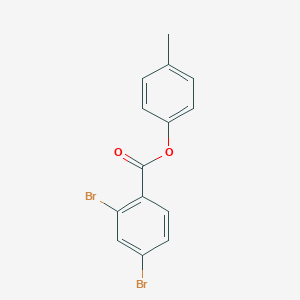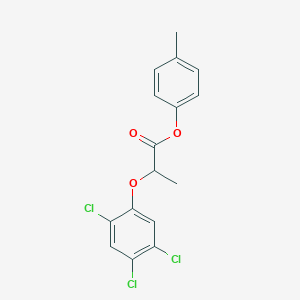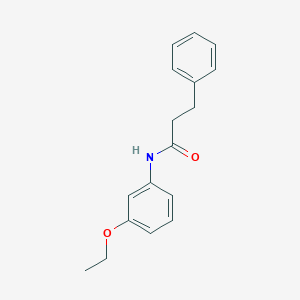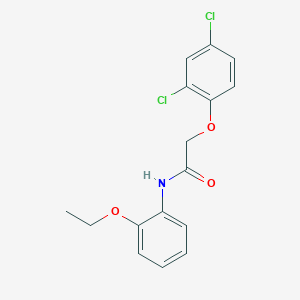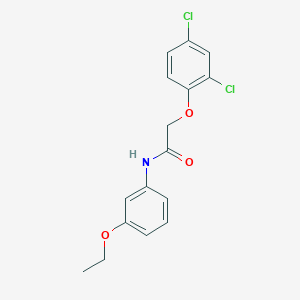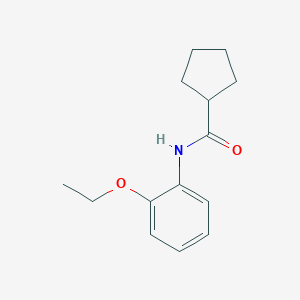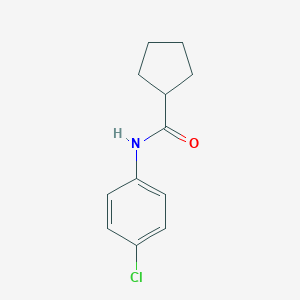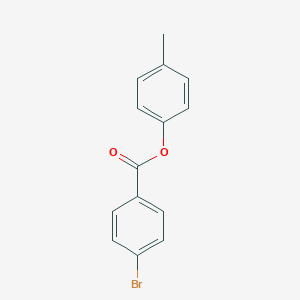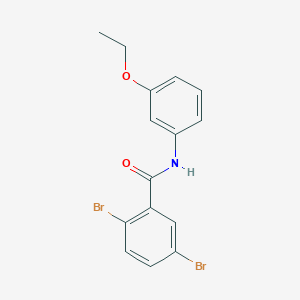
2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide, also known as FPEA, is a chemical compound that has gained attention in scientific research for its potential pharmacological properties. FPEA belongs to the class of compounds known as arylacetamides, which have been shown to possess various biological activities.
作用机制
The exact mechanism of action of 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide is not fully understood, but it is thought to involve the modulation of various neurotransmitters and receptors in the brain. 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide has been shown to increase levels of acetylcholine, dopamine, and serotonin in the brain, which are all involved in cognitive processes.
Biochemical and physiological effects:
2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal models. These include increased neuronal firing rates, enhanced synaptic plasticity, and improved mitochondrial function. 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide has also been shown to have anti-inflammatory effects and may protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide in lab experiments is its relatively low toxicity and lack of significant side effects. However, 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide's mechanism of action is not fully understood, and further research is needed to fully characterize its pharmacological properties.
未来方向
There are several potential future directions for research on 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Other potential applications include its use as a neuroprotective agent in stroke and traumatic brain injury, as well as its potential as a cognitive enhancer in healthy individuals. Further research is needed to fully understand the pharmacological properties of 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide and its potential applications in medicine.
合成方法
The synthesis of 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide typically involves the reaction of 4-fluoroacetophenone with phenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide.
科学研究应用
2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide has been shown to have various pharmacological properties, including cognitive enhancement and neuroprotection. Studies have demonstrated that 2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide can improve memory and learning in rodents, and may have potential as a treatment for cognitive disorders such as Alzheimer's disease.
属性
分子式 |
C16H16FNO |
|---|---|
分子量 |
257.3 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C16H16FNO/c1-12(14-5-3-2-4-6-14)18-16(19)11-13-7-9-15(17)10-8-13/h2-10,12H,11H2,1H3,(H,18,19) |
InChI 键 |
GDAVECVUNPFRFG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)F |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



